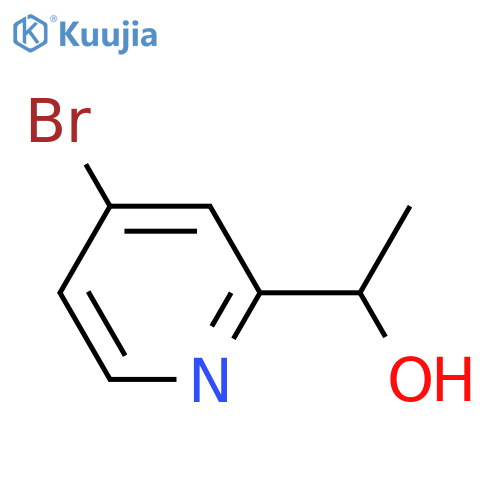

Cas no 1471260-48-6 (1-(4-bromo-2-pyridyl)ethanol)

1-(4-bromo-2-pyridyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(1-hydroxyethyl)pyridine

- 1-(4-bromopyridin-2-yl)ethanol

- ZBLMKLZXHHNAGU-UHFFFAOYSA-N

- SY037352

- 2-Pyridinemethanol, 4-bromo-alpha-methyl-

- 1-(4-bromo-2-pyridyl)ethanol

- MFCD28131961

- DTXSID201292125

- WIC26048

- 4-Bromo-I+/--methyl-2-pyridinemethanol

- 1471260-48-6

- AC1228

- DA-44208

- SCHEMBL15332297

- PB40740

- CS-12095

- AKOS024130836

-

- MDL: MFCD28131961

- インチ: 1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3

- InChIKey: ZBLMKLZXHHNAGU-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])N=C(C=1[H])C([H])(C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 200.979

- どういたいしつりょう: 200.979

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 33.1

1-(4-bromo-2-pyridyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D630306-10G |

1-(4-bromo-2-pyridyl)ethanol |

1471260-48-6 | 97% | 10g |

$1205 | 2024-07-21 | |

| Chemenu | CM101744-250mg |

4-Bromo-2-(1-hydroxyethyl)pyridine |

1471260-48-6 | 95% | 250mg |

$201 | 2021-08-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97494-1G |

1-(4-bromo-2-pyridyl)ethanol |

1471260-48-6 | 97% | 1g |

¥ 1,339.00 | 2023-03-16 | |

| eNovation Chemicals LLC | D630306-5G |

1-(4-bromo-2-pyridyl)ethanol |

1471260-48-6 | 97% | 5g |

$720 | 2024-07-21 | |

| Alichem | A029196095-1g |

4-Bromo-2-(1-hydroxyethyl)pyridine |

1471260-48-6 | 95% | 1g |

$400.00 | 2022-04-02 | |

| Chemenu | CM101744-1g |

4-Bromo-2-(1-hydroxyethyl)pyridine |

1471260-48-6 | 95% | 1g |

$418 | 2021-08-06 | |

| eNovation Chemicals LLC | D630306-25G |

1-(4-bromo-2-pyridyl)ethanol |

1471260-48-6 | 97% | 25g |

$2405 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97494-25G |

1-(4-bromo-2-pyridyl)ethanol |

1471260-48-6 | 97% | 25g |

¥ 12,804.00 | 2023-03-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833748-100mg |

4-Bromo-2-(1-hydroxyethyl)pyridine |

1471260-48-6 | 95% | 100mg |

1,067.40 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97494-1g |

1-(4-bromo-2-pyridyl)ethanol |

1471260-48-6 | 97% | 1g |

¥1340.0 | 2024-04-24 |

1-(4-bromo-2-pyridyl)ethanol 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

1-(4-bromo-2-pyridyl)ethanolに関する追加情報

1-(4-Bromo-2-Pyridyl)ethanol: A Comprehensive Overview

1-(4-Bromo-2-pyridyl)ethanol (CAS No. 1471260-48-6) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique bromo-substituted pyridine moiety, has been the subject of numerous studies due to its potential applications in drug discovery and development.

The molecular structure of 1-(4-bromo-2-pyridyl)ethanol consists of a pyridine ring with a bromine atom at the 4-position and an ethanol group attached to the 2-position. This configuration imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive compounds. The bromine substituent, in particular, can be readily functionalized through various chemical reactions, such as substitution, elimination, and coupling reactions, making it a useful building block in synthetic chemistry.

Recent research findings have highlighted the potential of 1-(4-bromo-2-pyridyl)ethanol in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. The researchers synthesized a series of 1-(4-bromo-2-pyridyl)ethanol derivatives and evaluated their biological activities using in vitro and in vivo models. The results showed that several derivatives effectively inhibited the production of pro-inflammatory cytokines and reduced pain responses in animal models.

In another study, published in Bioorganic & Medicinal Chemistry Letters, 1-(4-bromo-2-pyridyl)ethanol was used as a key intermediate in the synthesis of novel antiviral agents. The researchers developed a series of compounds that exhibited strong antiviral activity against various viral strains, including influenza and herpes simplex viruses. The bromo-substituted pyridine moiety played a crucial role in enhancing the antiviral potency and selectivity of these compounds.

The synthetic routes for preparing 1-(4-bromo-2-pyridyl)ethanol have been extensively studied and optimized to improve yield and purity. One common method involves the reaction of 4-bromopyridine with ethylene oxide in the presence of a suitable catalyst. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product with high selectivity. Alternative synthetic approaches include the use of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which can provide additional flexibility in functional group manipulation.

The physical properties of 1-(4-bromo-2-pyridyl)ethanol are also noteworthy. It is typically obtained as a colorless or pale yellow liquid with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. Its melting point is around -30°C, and its boiling point is approximately 180°C at atmospheric pressure. These properties make it suitable for use in various chemical processes and analytical techniques.

In terms of safety, 1-(4-bromo-2-pyridyl)ethanol should be handled with care due to its potential irritant properties. It is recommended to use appropriate personal protective equipment (PPE), such as gloves and safety goggles, when working with this compound. Additionally, it should be stored in a well-ventilated area away from incompatible materials to prevent any adverse reactions.

The environmental impact of 1-(4-bromo-2-pyridyl)ethanol is another important consideration. While there are no specific environmental regulations governing this compound, it is advisable to follow best practices for waste disposal and environmental management to minimize any potential ecological impact.

In conclusion, 1-(4-bromo-2-pyridyl)ethanol (CAS No. 1471260-48-6) is a valuable compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique molecular structure and versatile reactivity make it an attractive intermediate for the development of novel bioactive compounds. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

1471260-48-6 (1-(4-bromo-2-pyridyl)ethanol) 関連製品

- 2137739-41-2(4-chloro-N-cyclopropyl-N-[(furan-3-yl)methyl]butanamide)

- 98242-77-4(1,3-dilinolenin)

- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)

- 1213589-21-9((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)

- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)

- 1172265-41-6(1-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea)

- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)

- 13294-68-3((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone)

- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)

- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)